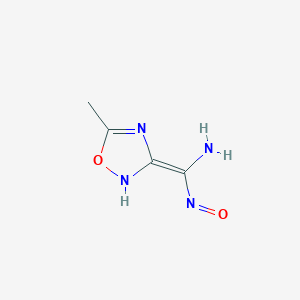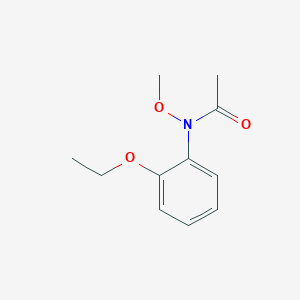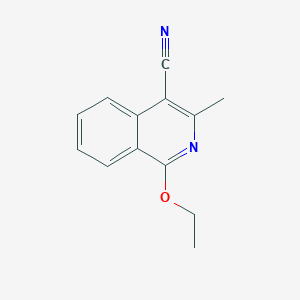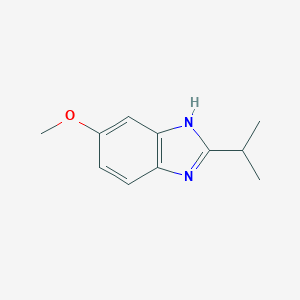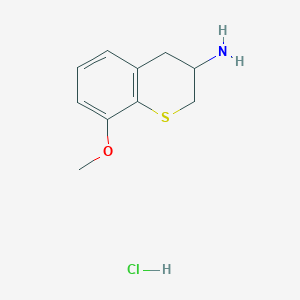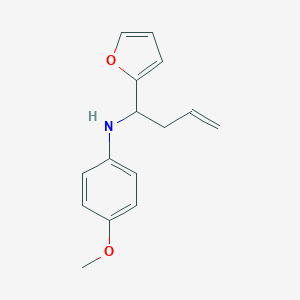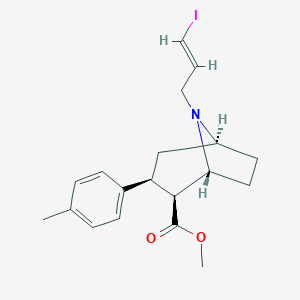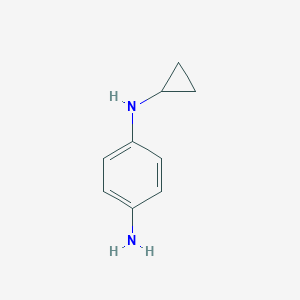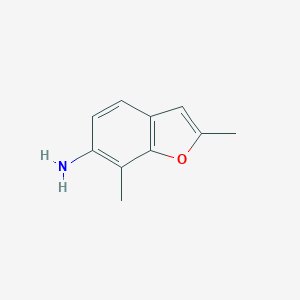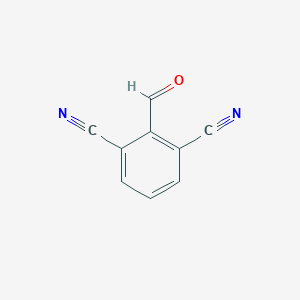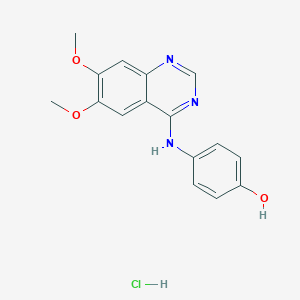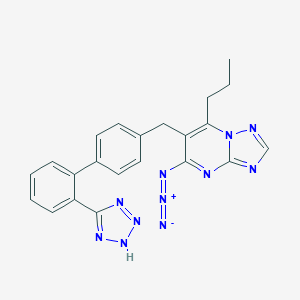
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby modulating their function. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play a critical role in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, this compound has been shown to modulate the activity of various enzymes and proteins, which could have implications for the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its versatility. This compound has been shown to have potential applications in various fields of scientific research, making it a valuable tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the most promising directions is the development of new drugs based on this compound. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound modulates the activity of specific proteins and enzymes. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, particularly in vivo studies.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The starting materials for the synthesis include 7-propyl-5-azido-1,2,4-triazolo[1,5-a]pyrimidine and 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool for studying the function of specific proteins and enzymes. In biochemistry, this compound has been studied for its potential as a probe for studying the structure and function of biomolecules.
Propiedades
Número CAS |
168152-71-4 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C22H19N11 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-azido-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N11/c1-2-5-19-18(20(27-30-23)26-22-24-13-25-33(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-28-31-32-29-21/h3-4,6-11,13H,2,5,12H2,1H3,(H,28,29,31,32) |
Clave InChI |
MOQMXJIXZFAHMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Otros números CAS |
168152-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



